Phccc, (+)-
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Overview
Description
It is particularly known for being a positive allosteric modulator at the metabotropic glutamate receptor 4 (mGluR4) subtype and an agonist at the metabotropic glutamate receptor 6 (mGluR6) . This compound has shown potential in various scientific research applications, including neuroprotection and anxiolytic effects in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phccc, (+)- involves several steps, starting with the preparation of the cyclopropane ring and subsequent functionalization to introduce the hydroxyimino and carboxamide groups. The key steps include:
Cyclopropanation: Formation of the cyclopropane ring through a cyclopropanation reaction.
Hydroxyimino Introduction: Introduction of the hydroxyimino group via an oximation reaction.
Carboxamide Formation: Formation of the carboxamide group through an amidation reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Phccc, (+)- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Phccc, (+)- has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of glutamate receptors and their role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Explored for its potential therapeutic effects in neuroprotection and as an anxiolytic agent.
Industry: Utilized in research settings to develop new pharmacological agents targeting glutamate receptors.
Mechanism of Action
Phccc, (+)- exerts its effects primarily through modulation of metabotropic glutamate receptors. It acts as a positive allosteric modulator at mGluR4, enhancing the receptor’s response to its natural ligand, glutamate . Additionally, it functions as an agonist at mGluR6, directly activating the receptor . The compound’s neuroprotective effects are thought to be mediated through the inhibition of excitotoxicity and modulation of glutamatergic neurotransmission .
Comparison with Similar Compounds
Phccc, (+)- is unique in its dual role as a positive allosteric modulator and agonist at different metabotropic glutamate receptor subtypes. Similar compounds include:
CPCCOEt: A selective antagonist for mGluR1.
L-AP4: An agonist for group III metabotropic glutamate receptors.
(S)-4-carboxyphenylglycine: A group I metabotropic glutamate receptor antagonist.
Phccc, (+)- stands out due to its specificity for mGluR4 and mGluR6, making it a valuable tool for studying these receptors’ roles in various physiological and pathological processes .
Properties
CAS No. |
1884230-22-1 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |
InChI Key |
FPXPIEZPAXSELW-REIIWYCASA-N |
Isomeric SMILES |
C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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